molecular formula C12H16N2O2 B11804744 Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate

Cat. No.: B11804744
M. Wt: 220.27 g/mol
InChI Key: GCNHNCVLHRJXQC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a pyrrolidine ring attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate typically involves the reaction of 2-methyl-6-chloronicotinic acid with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different substituents replacing the pyrrolidine ring.

Scientific Research Applications

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(pyrrolidin-1-yl)nicotinate
  • Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate
  • Methyl 2-chloro-6-(pyrrolidin-1-yl)nicotinate

Uniqueness

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 2-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-9-10(12(15)16-2)5-6-11(13-9)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3

InChI Key

GCNHNCVLHRJXQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)C(=O)OC

Origin of Product

United States

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